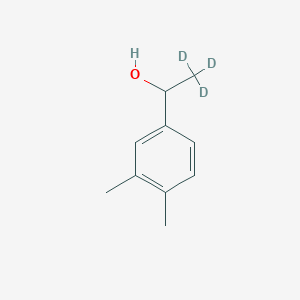
1-(3,4-Dimethylphenyl)ethanol-d3
Vue d'ensemble
Description
“1-(3,4-Dimethylphenyl)ethanol-d3” is a labelled form of “1-(3,4-Dimethylphenyl)ethanol”. It is an intermediate of Medetomidine, which is a selective α2-adrenoceptor agonist . Medetomidine exhibits analgesic and sedative activity and can be used in veterinary medicine .
Molecular Structure Analysis
The molecular formula of “1-(3,4-Dimethylphenyl)ethanol-d3” is C10H11D3O . The molecular weight is 153.24 . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 .Physical And Chemical Properties Analysis
“1-(3,4-Dimethylphenyl)ethanol-d3” is soluble in dichloromethane, ether, and ethyl acetate . It is an oil-like substance and is colorless .Applications De Recherche Scientifique
Chemical Reactions and Kinetics :
- Esterification and Kinetic Resolution : Research by Larionov et al. (2012) demonstrated the use of 1-(3,4-Dimethylphenyl)ethanol in the study of esterification reactions catalyzed by pyridine derivatives. They showed that modification in the aryl group of the catalyst improved selectivity in kinetic resolution reactions, highlighting the role of deuterium isotope effects in such processes (Larionov et al., 2012).
- Oxidation Studies : Nie et al. (2014) conducted a kinetics study of the oxidation of 1-(3,4-Dimethylphenyl)ethanol, a lignin model compound, with chlorine dioxide. This research is relevant in understanding the chemical reactions involved in elemental chlorine-free bleaching of pulp (Nie et al., 2014).
Molecular Complex Formation and Crystallography :
- X-Ray Crystal Structures : Toda et al. (1985) examined the molecular complex structures involving ethanol and other alcohols with compounds similar to 1-(3,4-Dimethylphenyl)ethanol. Their work provides valuable insights into the molecular interactions and structural characteristics of these complexes (Toda et al., 1985).
Biocatalysis and Green Chemistry :
- Green Asymmetric Reduction : Panić et al. (2018) explored the green asymmetric reduction of acetophenone derivatives, including 1-(3,4-dimethylphenyl)ethanol, using Saccharomyces cerevisiae and natural deep eutectic solvents. This study is significant for the development of eco-friendly synthesis processes (Panić et al., 2018).
- Plant-Mediated Reduction : Pavoković et al. (2017) reported on the bioreduction of 1-(3,4-dimethylphenyl)ethanol using various vegetable roots, demonstrating a plant-mediated approach to synthesize optically active alcohols (Pavoković et al., 2017).
Environmental Applications :
- Ethanol Synthesis and Fuel Cell Applications : Li et al. (2010) researched the direct synthesis of ethanol from dimethyl ether and syngas over combined catalysts, highlighting the potential of 1-(3,4-Dimethylphenyl)ethanol-d3 in fuel cell applications (Li et al., 2010).
Propriétés
IUPAC Name |
2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQZZOTXFJJG-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trideuterio-1-(3,4-dimethylphenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



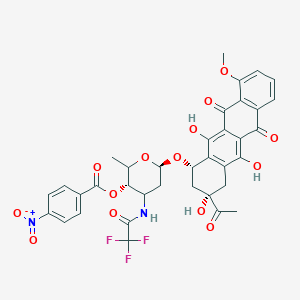

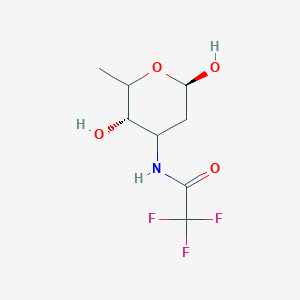
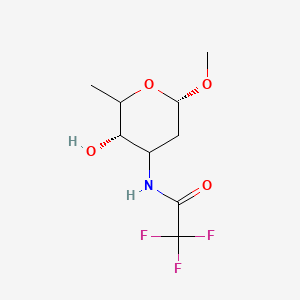
![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)
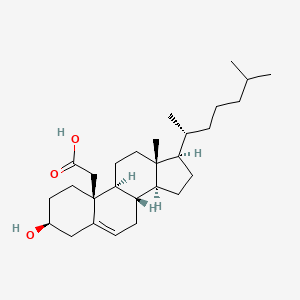


![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)



![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)